molecular formula C24H36N2O6 B12290697 (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester

(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester

Cat. No.: B12290697
M. Wt: 448.6 g/mol
InChI Key: OIZVWYXDGFZLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, amines, alcohols.

Major Products

The major products formed from these reactions include substituted azetidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester involves its incorporation into peptides and proteins, where it can influence the folding and stability of these biomolecules. The azetidine ring’s strain and the protective groups’ steric effects play crucial roles in its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is unique due to its combination of protective groups and the azetidine ring. This combination provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate

InChI

InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29)

InChI Key

OIZVWYXDGFZLKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.